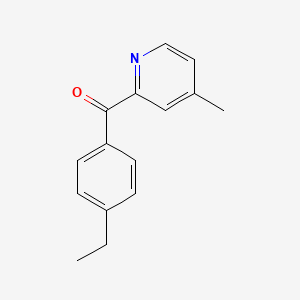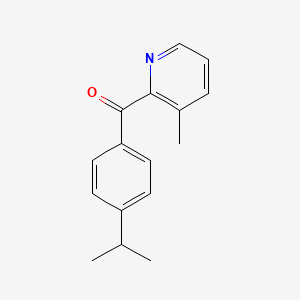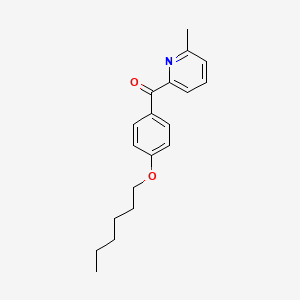
2-(4-Ethylbenzoyl)-4-methylpyridine
Descripción general
Descripción
“2-(4-Ethylbenzoyl)benzoic acid” is a chemical compound with the molecular formula C16H14O3 . It has a molecular weight of 254.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 2-(4-Ethylbenzoyl)benzoic acid has been studied over solid acid catalysts . A H-Beta zeolite, which was modified by dilute HNO3 solution, exhibited high catalytic performances .Molecular Structure Analysis
The molecular structure of 2-(4-Ethylbenzoyl)benzoic acid is represented by the formula C16H14O3 . Its average mass is 254.281 Da and its monoisotopic mass is 254.094299 Da .Chemical Reactions Analysis
The dehydration of 2-(4′-ethylbenzoyl)benzoic acid (E-BBA) for the synthesis of 2-ethylanthraquinone (2-EAQ) has been studied over solid acid catalysts . A H-Beta zeolite, which was modified by dilute HNO3 solution, exhibited high catalytic performances .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Ethylbenzoyl)benzoic acid are represented by its molecular formula C16H14O3 . Its average mass is 254.281 Da and its monoisotopic mass is 254.094299 Da .Aplicaciones Científicas De Investigación
1. Supramolecular Association in Organic Acid–Base Salts
Research by Khalib, Thanigaimani, Arshad, and Razak (2014) on related compounds demonstrates the importance of 2-amino-4-methylpyridine derivatives in forming supramolecular associations. These associations are crucial in understanding proton-transfer complexes and hydrogen bonding, which can have implications in material science and chemistry (Khalib et al., 2014).
2. Oxidation and Derivatization in Organic Synthesis
The work of Jahangir et al. (1990) showcases the reactivity of 4-methylpyridines, including derivatives like 2-(4-Ethylbenzoyl)-4-methylpyridine, in oxidative coupling reactions. This process is significant in organic synthesis, offering pathways for creating complex organic compounds (Jahangir et al., 1990).
3. Hydrodesulfurization and Hydrodenitrogenation Catalysts
Research by Egorova and Prins (2004) indicates the potential use of methylpyridines in understanding the inhibition effects in hydrodesulfurization and hydrodenitrogenation processes. This has practical applications in enhancing the efficiency of catalytic reactions in industrial processes (Egorova & Prins, 2004).
4. Role in Spin-Crossover Iron(II) Complexes
Nishi, Arata, Matsumoto, Iijima, Sunatsuki, Ishida, and Kojima (2010) explore the use of similar pyridine compounds in developing spin-crossover Iron(II) complexes. These complexes have potential applications in molecular switches and sensors (Nishi et al., 2010).
5. Crystal Structure Analysis in Material Science
Studies like those by Antony et al. (2018) focus on the crystal structure analysis of stilbazole derivatives, including methylpyridines. Understanding the crystal structures of such compounds is crucial for material science, particularly in designing new materials with specific properties (Antony et al., 2018).
Safety And Hazards
Direcciones Futuras
The dehydration of 2-(4′-ethylbenzoyl)benzoic acid (E-BBA) for the synthesis of 2-ethylanthraquinone (2-EAQ) has been studied over solid acid catalysts . A H-Beta zeolite, which was modified by dilute HNO3 solution, exhibited high catalytic performances . This suggests that through the dual adjustment of acidity and porosity, dealuminated H-Beta zeolite has a promising future in the green synthesis of 2-EAQ .
Propiedades
IUPAC Name |
(4-ethylphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-3-12-4-6-13(7-5-12)15(17)14-10-11(2)8-9-16-14/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMHYBNEFTXEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylbenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,2'-Dimethyl-[2,4']bipyridinyl](/img/structure/B1392012.png)









